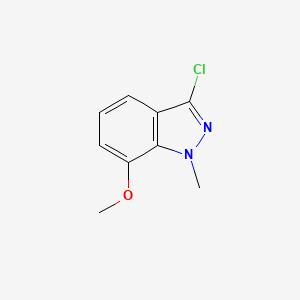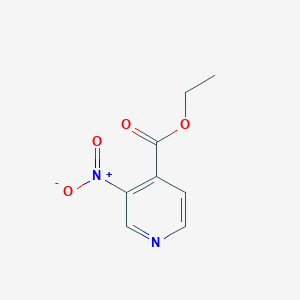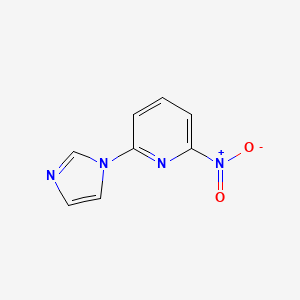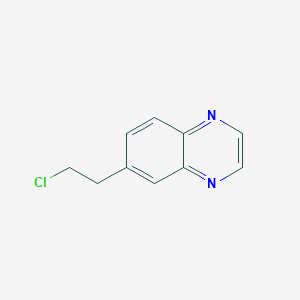
6-(2-Chloroethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloroethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloroethyl group at the sixth position of the quinoxaline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloroethyl)quinoxaline typically involves the reaction of 2-chloroethylamine with quinoxaline derivatives. One common method includes the condensation of 2-chloroethylamine with 2,3-dichloroquinoxaline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicate-1 have been reported to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2-Chloroethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products:
Nucleophilic Substitution: Products include 6-(2-azidoethyl)quinoxaline, 6-(2-thiocyanatoethyl)quinoxaline, and 6-(2-methoxyethyl)quinoxaline.
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloroethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Chloroethyl)quinoxaline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA cross-linking agents are used to induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroquinoxaline
- 6-Methylquinoxaline
- 6-(2-Bromoethyl)quinoxaline
Comparison: 6-(2-Chloroethyl)quinoxaline is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity. Compared to 2-chloroquinoxaline, the additional ethyl group enhances its ability to interact with biological targets. Compared to 6-methylquinoxaline, the chloroethyl group provides a reactive site for further chemical modifications. 6-(2-Bromoethyl)quinoxaline, while similar, has different reactivity due to the presence of a bromine atom instead of chlorine .
Eigenschaften
CAS-Nummer |
473895-89-5 |
|---|---|
Molekularformel |
C10H9ClN2 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
6-(2-chloroethyl)quinoxaline |
InChI |
InChI=1S/C10H9ClN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 |
InChI-Schlüssel |
GCWODTJPOQIOAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C=C1CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


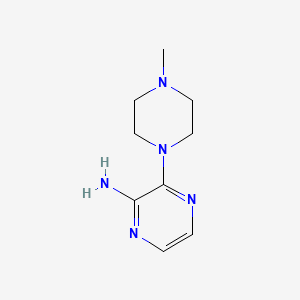

![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
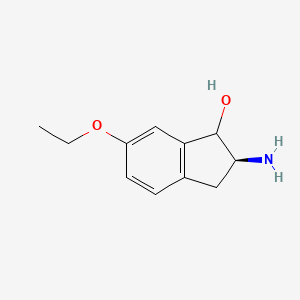
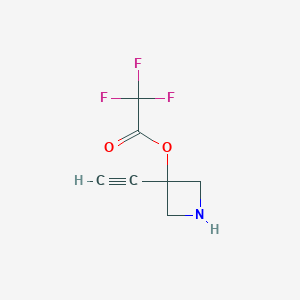
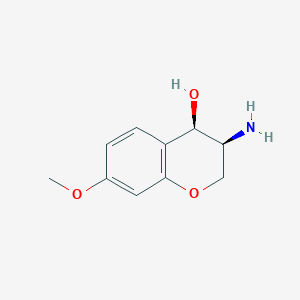


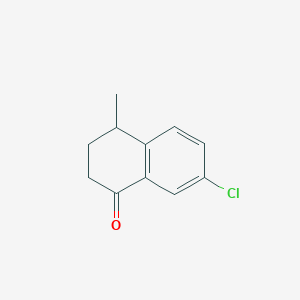
![Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)
